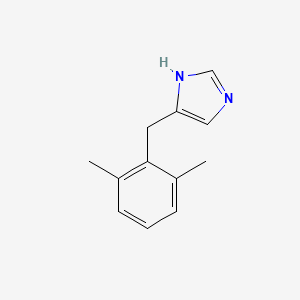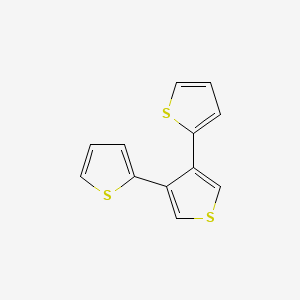
4(5)-(2,6-Dimethylbenzyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MPV-207” refers to the Meerwein-Ponndorf-Verley reduction, a well-known organic redox reaction. This reaction involves the reduction of ketones and aldehydes to their corresponding alcohols using aluminium alkoxide catalysis in the presence of a sacrificial alcohol . The Meerwein-Ponndorf-Verley reduction is named after Hans Meerwein, Wolfgang Ponndorf, and Albert Verley, who independently discovered the reaction in the 1920s .
Preparation Methods
The Meerwein-Ponndorf-Verley reduction is typically carried out using aluminium alkoxides such as aluminium isopropoxide as the catalyst. The reaction conditions involve the use of a secondary alcohol, such as isopropanol, as the hydride donor. The reaction proceeds via a six-membered transition state, where the hydride is transferred from the alcohol to the carbonyl compound . Industrial production methods for the Meerwein-Ponndorf-Verley reduction often involve continuous removal of the resulting acetone by distillation to drive the reaction to completion .
Chemical Reactions Analysis
The Meerwein-Ponndorf-Verley reduction primarily involves the reduction of carbonyl compounds (ketones and aldehydes) to their corresponding alcohols. The reaction is highly chemoselective, meaning it selectively reduces carbonyl groups without affecting other functional groups such as alkenes and alkynes . Common reagents used in this reaction include aluminium isopropoxide and isopropanol . The major products formed from this reaction are the corresponding alcohols of the starting carbonyl compounds .
Scientific Research Applications
The Meerwein-Ponndorf-Verley reduction has a wide range of scientific research applications. In chemistry, it is used for the synthesis of alcohols from carbonyl compounds, which are important intermediates in various organic synthesis pathways . In biology and medicine, the reduction can be used to prepare chiral alcohols, which are valuable in the synthesis of pharmaceuticals and biologically active compounds . In industry, the Meerwein-Ponndorf-Verley reduction is employed in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of the Meerwein-Ponndorf-Verley reduction involves a catalytic cycle with a six-membered ring transition state. The reaction starts with the coordination of the carbonyl oxygen to the aluminium alkoxide, forming a tetra-coordinated aluminium intermediate. The hydride is then transferred from the alkoxy ligand to the carbonyl carbon via a pericyclic mechanism, resulting in the formation of the reduced alcohol and a new carbonyl compound . The catalyst is regenerated by the displacement of the newly reduced carbonyl by an alcohol from the solution .
Comparison with Similar Compounds
The Meerwein-Ponndorf-Verley reduction is often compared with the Oppenauer oxidation, which is essentially the reverse reaction. While the Meerwein-Ponndorf-Verley reduction converts carbonyl compounds to alcohols, the Oppenauer oxidation converts alcohols to carbonyl compounds using aluminium alkoxide as the catalyst . Other similar reactions include the Cannizzaro reaction and the Tishchenko reaction, which also involve the reduction of carbonyl compounds but with different mechanisms and reagents .
Similar Compounds:- Oppenauer oxidation
- Cannizzaro reaction
- Tishchenko reaction
Properties
CAS No. |
78892-44-1 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-[(2,6-dimethylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11/h3-5,7-8H,6H2,1-2H3,(H,13,14) |
InChI Key |
WWEDEECRSOOIGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CC2=CN=CN2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2=CN=CN2 |
Key on ui other cas no. |
78892-44-1 |
Synonyms |
4(5)-(2,6-dimethylbenzyl)imidazole MPV 207 MPV-207 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1220309.png)



![[4-(2-Methylphenyl)-1-piperazinyl]-(4-nitrophenyl)methanethione](/img/structure/B1220329.png)

![7-[(R)-(4-methylanilino)-phenylmethyl]quinolin-8-ol](/img/structure/B1220331.png)



![(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1220322.png)


